4-iodo-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2 and its molecular weight is 236.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Scaffolds in Drug Design
Pyrazole scaffolds have been identified as central components in the design of anti-viral and anti-inflammatory therapeutics. These compounds have shown efficacy against various targets, including HSV-1, NNRTI, H1N1, CoX-1, and CoX-2, highlighting their broad spectrum of potential applications in drug development. The versatility of pyrazole derivatives in medicinal chemistry underscores their importance in discovering new therapeutic agents (Karati, Mahadik, & Kumar, 2022).
Pyrazoline Derivatives and Anticancer Agents
The synthesis of pyrazoline derivatives and their evaluation as new anticancer agents have been a significant focus of recent research updates. Pyrazoline, a closely related heterocyclic compound, has shown a high biological effect in various synthetic strategies, pointing towards its utility in anticancer therapy. This research emphasizes the importance of pyrazoline and its derivatives in developing potent anticancer agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
Recent developments in the multicomponent synthesis of pyrazole derivatives have been highlighted for their potential in producing biologically active molecules. These advancements cover various activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties, showcasing the pyrazole moiety's immense therapeutic potential. Such synthetic approaches offer efficient routes to explore pyrazole derivatives for pharmaceutical applications (Becerra, Abonía, & Castillo, 2022).
Pyrazole Derivatives as Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines have been identified as significant for their essential biological activities, particularly in treating neurodegenerative diseases. Their stability and versatility in structural modification make them promising candidates for developing therapeutic agents against Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. This research demonstrates the neuroprotective properties of pyrazolines, indicating their potential in managing neurodegenerative diseases (Ahsan et al., 2022).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1-Propyl-1H-Pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohol, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide in Mycobacterium tuberculosis .
Mode of Action
It is known that mycocyclosin synthase catalyzes c-c bond formation between the carbons ortho to the phenolic hydroxyl of cyclo (l-tyr-l-tyr) (cyy) producing mycocyclosin . The compound can also use cyclo (L-Tyr-L-Phe) (cYF), cyclo (L-Tyr-L-Trp) (cYW) and cyclo (L-Tyr-L-3,4-dihydroxyphenylalanine) (cY-DOPA) as substrate .
Biochemical Pathways
The interaction with mycocyclosin synthase suggests a potential impact on the biosynthesis of mycocyclosin in mycobacterium tuberculosis
Result of Action
Given its interaction with Mycocyclosin synthase, it may influence the production of mycocyclosin in Mycobacterium tuberculosis
Properties
IUPAC Name |
4-iodo-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZGGAVBDAFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.